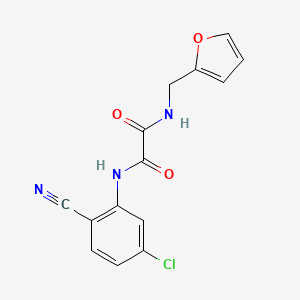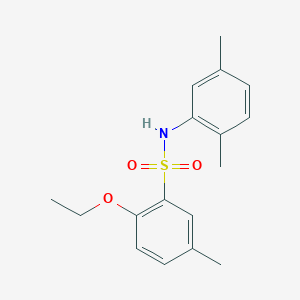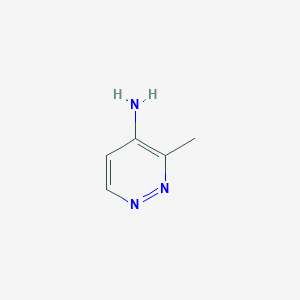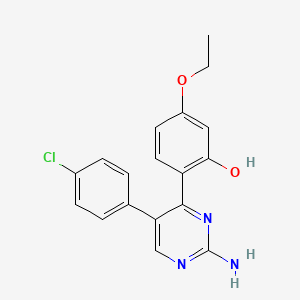
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the CAS Number: 1150561-71-9. It has a molecular weight of 237.08 and its IUPAC name is 2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BFNO2/c1-8-6-9(7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Modular Synthesis of Polysubstituted and Fused Pyridines
A study introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence, utilizing 2-fluoro-1,3-dicarbonyl for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, as well as fused pyridines. This synthesis process is noted for its simplicity, modularity, and the avoidance of transition-metal catalysts, demonstrating the versatility of fluoro-organic compounds in facilitating complex chemical transformations under mild conditions (Song et al., 2016).
Crystal Structure and DFT Study
Another study focused on the boric acid ester intermediates with benzene rings, synthesized through a three-step substitution reaction. The comprehensive analyses, including FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, combined with density functional theory (DFT) calculations, showcased the compound's structural characteristics and its potential for further chemical manipulations. The investigation into the molecular electrostatic potential and frontier molecular orbitals provided insights into the physicochemical properties of these compounds, highlighting their importance in the development of new materials and chemical reactions (Huang et al., 2021).
Photoredox Systems for Catalytic Fluoromethylation
Research into photoredox catalysis for radical reactions through visible-light-induced single-electron-transfer (SET) processes has been advancing. A study emphasized the development of new protocols for tri- and difluoromethylation of various skeletons, crucial for pharmaceuticals and agrochemicals. This innovative approach allows for efficient and selective radical fluoromethylation under mild conditions, showcasing the role of fluoro-organic compounds in enabling new synthetic pathways that could lead to the creation of novel drugs and materials (Koike & Akita, 2016).
Synthesis of Fluorohymenidin
The study on the synthesis of fluorohymenidin by treating mono- and nonbrominated 2-acylpyrroles with Selectfluor under microwave conditions represents another innovative application. This approach facilitated the fluorination of the pyrrole ring and the creation of the first fluorinated pyrrole-imidazole alkaloid, showcasing the utility of fluorinated intermediates in the synthesis of complex organic molecules with potential biological activity (Troegel & Lindel, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)9(14)18-6-7/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEWHDZTSUZPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2965264.png)

![5-bromo-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2965267.png)
![2-hydroxy-8-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2965271.png)

![3-(2-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2965274.png)

![Ethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2965277.png)

![(1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2965279.png)
![2-[3-(Trifluoromethyl)pyrazol-1-yl]propanoyl chloride](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2965282.png)

